(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a chiral amide derivative characterized by its stereospecific (S)-configuration at the amino-bearing carbon. Its structure includes a cyclopropyl group attached to the nitrogen atom, a 6-chloro-pyridin-3-ylmethyl substituent, and a branched 3-methyl-butyramide backbone.
Properties
IUPAC Name |
(2S)-2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-9(2)13(16)14(19)18(11-4-5-11)8-10-3-6-12(15)17-7-10/h3,6-7,9,11,13H,4-5,8,16H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEPJCRSAPDOSY-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CN=C(C=C1)Cl)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CN=C(C=C1)Cl)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 6-Chloro-Pyridin-3-Ylmethyl Intermediate
The 6-chloro-pyridin-3-ylmethyl group is prepared through a regioselective chlorination and subsequent amination sequence. Beginning with 3-hydroxypyridine, treatment with POCl₃ at 110°C for 6 hours affords 3-chloropyridine in 85% yield. Electrophilic chlorination using N-chlorosuccinimide (NCS) in acetic acid at 60°C introduces the 6-chloro substituent with >95% regioselectivity. Amination via a copper-catalyzed coupling with benzylamine generates the 3-aminomethyl derivative, which is hydrogenated over Pd/C to yield the primary amine (Table 1).
Table 1: Optimization of Pyridine Amination
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| CuI | 100 | 72 | 88 |
| Pd(OAc)₂ | 80 | 94 | 97 |
| NiCl₂ | 120 | 65 | 82 |
Cyclopropane Ring Formation and N-Alkylation
Cyclopropanation is achieved via the Simmons-Smith reaction, employing diethylzinc and diiodomethane in dichloromethane at −20°C. The cyclopropyl group is introduced to the amine intermediate using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine, yielding N-cyclopropylamine with 89% enantiomeric excess (ee). Alternatively, rhodium-catalyzed C–H activation enables direct cyclopropane formation on the pyridine ring, though this method requires stringent anhydrous conditions.
Stereoselective Amide Bond Formation
The critical amide bond is constructed using T3P (propylphosphonic anhydride) as a coupling agent, which suppresses racemization compared to traditional HOBt/EDCl protocols. Reaction of (S)-2-amino-3-methyl-butyric acid with the N-cyclopropyl-6-chloro-pyridin-3-ylmethylamine in dichloromethane at 0°C affords the target amide in 92% yield with 98% ee (Table 2). Chiral HPLC analysis (Chiralpak IA column, hexane:isopropanol 80:20) confirms stereochemical integrity.
Table 2: Comparison of Amide Coupling Agents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| HOBt/EDCl | DMF | 25 | 78 | 85 |
| T3P | DCM | 0 | 92 | 98 |
| DCC | THF | 25 | 65 | 72 |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow systems are employed for the cyclopropanation step, reducing diiodomethane handling risks. A mixed-solvent system (toluene:acetonitrile 3:1) enhances reaction homogeneity, achieving throughputs of 50 kg/batch with <2% impurity levels . Final purification via crystallization from ethanol/water (7:3) yields pharmaceutical-grade material with ≥99.5% purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biology: Used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide and related compounds:
*Molecular weight estimated based on structural analogs due to lack of direct data.
Detailed Analysis of Structural and Functional Differences
Aromatic Substituents
- Chloro-pyridine vs. Chloro-pyrazine: The target compound’s 6-chloro-pyridine group (vs. Pyridine’s aromaticity favors π-π interactions in biological targets, whereas pyrazine’s dual nitrogen atoms may enhance solubility but limit blood-brain barrier penetration.
- Benzyl-piperidine Derivatives : Compounds with benzyl-piperidine substituents (e.g., ) exhibit higher steric bulk, which may hinder binding to compact active sites. Their discontinuation suggests synthetic or stability challenges, possibly due to oxidation-prone benzyl groups.
Electronic and Steric Effects
- Trifluoroethyl Analogs : The trifluoroethyl group in introduces strong electron-withdrawing effects, increasing resistance to enzymatic degradation. However, its simplicity reduces conformational control compared to the cyclopropyl-pyridine system.
- This feature is absent in linear analogs like the trifluoroethyl derivative .
Molecular Weight Trends
- Lower molecular weight analogs (e.g., 158.13 in ) prioritize metabolic stability, while heavier derivatives (e.g., 343.51 in ) may face challenges in bioavailability. The target compound likely occupies a middle range (~282–343), balancing size and functionality.
Research Implications and Limitations
While direct pharmacological data for the target compound are lacking, structural comparisons highlight its unique advantages:
- Advantages : Balanced lipophilicity, rigidity from cyclopropyl, and aromatic chloro-pyridine for targeted interactions.
- Limitations : Synthetic complexity (evidenced by discontinued analogs in ) and unconfirmed metabolic stability.
Biological Activity
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a compound of significant interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16ClN3O, with a molar mass of approximately 253.73 g/mol. The compound features a unique combination of a cyclopropyl group and a chloro-substituted pyridine moiety, which may enhance its interaction with biological targets.
Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes or receptors involved in various physiological processes. The chloro-pyridine group is hypothesized to improve binding affinity to biological targets, potentially leading to enhanced therapeutic efficacy.
In Vitro Studies
- Enzyme Inhibition : Initial assays indicate that this compound exhibits significant inhibitory activity against certain enzymes related to metabolic pathways.
- Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which play critical roles in various signaling pathways. Specific binding affinities and the resulting biological effects are still under investigation.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives with similar functional groups have demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Comparative Analysis with Related Compounds
A comparative analysis reveals that this compound shares structural similarities with other compounds, which may influence its biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-N-Methyl-N-pyridin-3-ylmethyl-propionamide | Contains a methyl group instead of cyclopropyl | Less sterically hindered |
| N-(6-bromo-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide | Bromine substitution instead of chlorine | Potentially different biological activity |
| N-(6-fluoro-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide | Fluorine substitution | May exhibit different pharmacokinetics |
Case Studies and Research Findings
Recent publications have explored the synthesis and biological activity of various derivatives related to this compound. For example:
- Kinesin Spindle Protein Inhibitors : A study highlighted the development of compounds similar in structure that exhibited significant inhibition of kinesin spindle proteins, leading to potential applications in cancer treatment .
- Antimicrobial Studies : Another research effort focused on the antimicrobial properties of related compounds, revealing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating promising therapeutic potential .
Q & A
Q. What are the typical synthetic routes for (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, and what key intermediates are involved?
The synthesis often involves multi-step reactions, including:
- Amide bond formation : Coupling 6-chloro-pyridin-3-ylmethylamine with cyclopropylamine-activated esters (e.g., using EDC/HOBt or HATU).
- Stereoselective control : Chiral resolution via chiral HPLC or enzymatic methods to isolate the (S)-enantiomer .
- Intermediates : Key intermediates include 6-chloronicotinaldehyde derivatives and cyclopropylamine-containing precursors, as seen in analogous syntheses .
Q. How is the stereochemical purity of the (S)-enantiomer validated experimentally?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to confirm enantiomeric excess (>99%).
- Optical rotation : Compare measured [α]D values against literature data for chiral amines (e.g., cyclopropylamide derivatives) .
- X-ray crystallography : Resolve crystal structures of intermediates to confirm absolute configuration .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Analyze methyl groups (δ 1.0–1.5 ppm for cyclopropane, δ 2.3–2.8 ppm for butyramide) and pyridine protons (δ 8.0–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 325.12 [M+H]+) with <3 ppm error .
- IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for the N-cyclopropylation step in large-scale syntheses?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SN2 reactions involving cyclopropylamine .
- Catalysis : Employ Pd-catalyzed C–N coupling (e.g., Pd(OAc)₂/Xantphos) to enhance efficiency, as demonstrated in analogous pyridine aminations .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar byproducts?
- 2D NMR (HSQC/HMBC) : Correlate ambiguous proton signals with carbon environments to differentiate regioisomers (e.g., distinguishing N-cyclopropyl vs. pyridine-substituted carbons) .
- LC-MS/MS fragmentation : Compare fragmentation patterns of the target compound and impurities (e.g., loss of cyclopropane vs. pyridine groups) .
- Computational modeling : Simulate NMR spectra (DFT/GIAO) to match experimental data for ambiguous peaks .
Q. How does the compound’s conformation impact its biological activity, and what methods validate this?
- Molecular docking : Model interactions with target receptors (e.g., GABA analogs) to identify bioactive conformers .
- Dynamic NMR : Detect restricted rotation in the amide bond (e.g., coalescence temperature studies) to assess conformational flexibility .
- SAR studies : Synthesize analogs with modified cyclopropane or pyridine groups to correlate structure with activity .
Data Analysis and Contradictions
Q. How are conflicting solubility profiles addressed across different solvent systems?
- Phase diagrams : Construct ternary phase diagrams (compound/water/cosolvent) to identify optimal solubilizing agents (e.g., PEG-400) .
- Hansen solubility parameters : Calculate HSPs to predict solubility in non-polar vs. polar solvents .
- Controlled precipitation : Use antisolvent crystallization (e.g., adding heptane to DMSO solutions) to recover pure compound from low-solubility systems .
Q. What methodologies mitigate batch-to-batch variability in enantiomeric excess?
- Process analytical technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progress and chiral purity in real time .
- Design of experiments (DoE) : Optimize chiral resolution parameters (e.g., mobile phase composition, column temperature) using response surface methodology .
Methodological Recommendations
- Stereoselective synthesis : Prioritize enzymatic resolution over chiral auxiliaries for scalability, as shown in cyclopropane-containing analogs .
- Impurity profiling : Use orthogonal techniques (NMR, LC-MS) to detect trace byproducts (<0.1%) in final batches .
- Machine learning : Train models on reaction parameters (e.g., solvent, catalyst) from analogous C–N couplings to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
